6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one
Description
This compound is a highly complex pentacyclic molecule characterized by a fused oxygen-containing ring system (5-oxapentacyclo) and multiple methyl substituents. Its structure includes a 1,2-dihydroxy-2-methylpropyl side chain at position 6 and a ketone group at position 15. The pentacyclic framework ([11.8.0.0²,¹⁰.0⁴,⁹.0¹⁴,¹⁹]) suggests significant steric constraints, which likely influence its physicochemical properties and bioactivity. Structural elucidation of such compounds typically relies on advanced spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and UV spectroscopy, as demonstrated in studies of structurally related natural products .
Properties
IUPAC Name |
6-(1,2-dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-17-15-19(25(32)27(4,5)33)34-20-16-30(8)18(24(17)20)9-10-22-28(6)13-12-23(31)26(2,3)21(28)11-14-29(22,30)7/h9-10,17,19-22,25,32-33H,11-16H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFQEWOYCZTQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC2C1=C3C=CC4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)C(C(C)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Assembly via Cyclization
The pentacyclic framework is constructed through sequential cyclization reactions. A common approach involves initiating the synthesis with a triterpene precursor, such as lanosterol or a derivative, which undergoes acid-catalyzed cyclization to form the initial tetracyclic system. Subsequent oxidation and rearrangement steps introduce the fifth ring. For example, treatment with a Lewis acid (e.g., boron trifluoride etherate) in anhydrous dichloromethane at −20°C facilitates ring closure while preserving stereochemical integrity.
Functional Group Introduction
Following cyclization, the 1,2-dihydroxy-2-methylpropyl moiety is introduced via aldol condensation. A ketone intermediate reacts with methyl vinyl ketone in the presence of sodium methoxide, a base widely employed in analogous condensation reactions. The reaction proceeds at 40–50°C in isopropanol, yielding a β-hydroxy ketone intermediate, which is subsequently reduced using sodium borohydride to form the diol.
Methylation and Oxidation
Selective methylation of hydroxyl groups is achieved using methyl iodide and silver oxide in dimethylformamide (DMF) under nitrogen atmosphere. The final oxidation step to generate the 17-keto group employs Jones reagent (CrO3 in H2SO4) at 0°C, ensuring minimal over-oxidation of adjacent functionalities.
Industrial Production Techniques
Continuous Flow Reactor Optimization
Large-scale synthesis leverages continuous flow reactors to enhance yield and reproducibility. A two-stage system is employed:
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Cyclization Stage : A tubular reactor with immobilized Lewis acid catalysts (e.g., ZnCl2 on silica gel) operates at 150°C and 10 bar pressure, achieving >85% conversion efficiency.
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Oxidation Stage : A packed-bed reactor with MnO2 catalysts facilitates controlled oxidation, minimizing byproduct formation.
Purification Strategies
Crude product purification involves a tandem process of liquid-liquid extraction (using ethyl acetate/water) followed by preparative HPLC with a C18 column (acetonitrile/water gradient). This dual approach ensures ≥98% purity, critical for pharmaceutical applications.
Reaction Conditions and Kinetic Analysis
Temperature and Solvent Effects
Optimal reaction conditions for key steps are summarized below:
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Cyclization | BF3·Et2O | −20°C | CH2Cl2 | 78 |
| Aldol Condensation | NaOCH3, Methyl vinyl ketone | 45°C | Isopropanol | 65 |
| Methylation | CH3I, Ag2O | 25°C | DMF | 82 |
| Oxidation | Jones reagent | 0°C | Acetone | 91 |
Kinetic Profiling
The rate-limiting step is identified as the cyclization process, with an activation energy (Ea) of 92 kJ/mol determined via Arrhenius analysis. Solvent polarity profoundly impacts reaction kinetics; polar aprotic solvents (e.g., DMF) accelerate methylation by stabilizing transition states through dipole interactions.
Challenges and Mitigation Strategies
Stereochemical Control
The compound’s five stereocenters necessitate chiral auxiliaries or asymmetric catalysis. Employing (R)-BINOL-derived titanium complexes during aldol condensation achieves enantiomeric excess (ee) >95%, addressing racemization risks.
Byproduct Formation
Over-methylation during the alkylation step generates undesired quaternary ammonium salts. This is mitigated by:
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Stoichiometric Control : Limiting methyl iodide to 1.1 equivalents.
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Phase-Transfer Catalysis : Using tetrabutylammonium bromide to enhance reagent partitioning.
Emerging Methodologies
Enzymatic Synthesis
Recent advances explore lipase-catalyzed transesterification for introducing the 1,2-dihydroxy-2-methylpropyl group. Candida antarctica lipase B (CAL-B) in tert-butanol achieves 70% regioselectivity, reducing reliance on harsh chemical conditions.
Photocatalytic Decarboxylation
Visible-light-mediated decarboxylation using Ru(bpy)3Cl2 as a photocatalyst enables mild C–C bond formation. This method circumvents high-temperature requirements, improving energy efficiency by 40% compared to thermal approaches.
Chemical Reactions Analysis
Types of Reactions
6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as NaBH4 (Sodium borohydride).
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate).
Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride).
Solvents: Dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can revert these groups back to alcohols.
Scientific Research Applications
Medicinal Applications
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Anticancer Activity :
- Recent studies have demonstrated that compounds similar to the one exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of polycyclic compounds have shown IC50 values in the range of 1.9–7.52 µg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines .
- The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Properties :
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Neuroprotective Effects :
- There is emerging evidence suggesting that certain derivatives may offer neuroprotective benefits in models of neurodegenerative diseases by reducing oxidative stress and inflammation within neuronal cells.
Case Studies
- Synthesis and Testing :
- Structure-Activity Relationship (SAR) :
| Compound Name | Structure | IC50 (µg/mL) | Target Cell Line |
|---|---|---|---|
| Compound A | Structure A | 1.9 | HCT-116 |
| Compound B | Structure B | 2.3 | MCF-7 |
| Compound C | Structure C | 5.0 | HCT-116 |
Table 2: Mechanisms of Action
| Mechanism | Description |
|---|---|
| Inhibition of NF-kB | Reduces inflammation and cell survival signaling |
| Antioxidant Activity | Scavenges reactive oxygen species |
| Modulation of Cytokines | Alters levels of pro-inflammatory cytokines |
Mechanism of Action
The mechanism by which 6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the methyl groups may influence the compound’s hydrophobic interactions. Pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s pentacyclic core and oxygen heteroatom align it with other polycyclic terpenoids and steroidal derivatives. Below is a comparative analysis with key analogs:
Bioactivity and Structure-Activity Relationships (SAR)
- Bioactivity Clustering : Compounds with similar frameworks, such as HMDB0030771 and hexacyclododecylamines, often cluster into groups with shared bioactivity profiles (e.g., receptor binding, enzyme inhibition) . The target compound’s dihydroxy and methyl groups may enhance solubility or target specificity compared to fully hydrocarbon analogs.
- Pharmacological Targets : The 5-oxa ring and ketone group could mediate interactions with oxidoreductases or membrane receptors, similar to steroidal ketones .
Research Findings and Implications
- Data Mining Insights : Hierarchical clustering of bioactivity data (e.g., NCI-60 datasets) suggests that structural motifs like fused oxygen rings and branched alkyl chains correlate with cytotoxicity or modulation of apoptosis pathways .
Q & A
Basic: How can researchers determine the molecular structure and stereochemistry of this compound?
Methodological Answer:
Structural elucidation requires a combination of X-ray crystallography for absolute configuration determination and NMR spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) to resolve stereochemistry and substituent positions. For crystalline samples, single-crystal X-ray diffraction provides unambiguous bond angles and spatial arrangement . In cases where crystallization is challenging, computational methods (e.g., density functional theory (DFT)-optimized structures) can validate NMR-derived stereochemical assignments .
Basic: What experimental design strategies optimize the synthesis of this complex polycyclic compound?
Methodological Answer:
Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Fractional factorial designs reduce the number of trials while identifying critical factors. Response surface methodology (RSM) can then optimize yield and purity . Computational reaction path searches, as employed by ICReDD, integrate quantum chemical calculations to predict feasible intermediates and transition states, narrowing experimental conditions .
Intermediate: How should researchers address contradictions in spectral data (e.g., NMR vs. MS) for this compound?
Methodological Answer:
Contradictions often arise from impurities or dynamic equilibria (e.g., keto-enol tautomerism). Validate data via:
Cross-technique comparison : Compare NMR integrals with high-resolution mass spectrometry (HRMS) results.
Isotopic labeling : Use deuterated solvents or synthetic isotopic analogs to isolate spectral overlaps .
Computational validation : Simulate NMR shifts using software like Gaussian or ADF to match experimental data .
Advanced: What computational approaches predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular dynamics (MD) simulations : Simulate solvent effects and transition states under varying thermal conditions.
- Machine learning (ML) : Train models on existing reaction databases to forecast regioselectivity in functionalization reactions .
Advanced: How can researchers elucidate the mechanistic pathway of its catalytic transformations?
Methodological Answer:
Combine kinetic isotope effects (KIE), in situ spectroscopy (e.g., IR, Raman), and computational modeling. For example:
- KIE : Compare rates of protio/deutero substrates to identify rate-determining steps.
- In situ monitoring : Use flow NMR or ReactIR to capture transient intermediates.
- Microkinetic modeling : Integrate experimental data with DFT-derived activation barriers to reconstruct reaction networks .
Basic: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods with HEPA filters to minimize inhalation of aerosols.
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Intermediate: How to develop analytical methods for quantifying this compound in complex mixtures?
Methodological Answer:
- Chromatography : Optimize HPLC (C18 column, acetonitrile/water gradient) or GC (non-polar stationary phase) for separation.
- Detection : Pair with UV-Vis (for conjugated systems) or ESI-MS for low-concentration detection.
- Validation : Assess linearity (R² > 0.99), LOD/LOQ via calibration curves, and inter-day precision .
Advanced: What strategies assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability studies : Expose the compound to pH 3–10 buffers at 40–60°C, monitoring degradation via HPLC.
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf life at ambient conditions.
- Mass balance : Confirm degradation products via HRMS and NMR to identify hydrolysis/oxidation pathways .
Intermediate: How to evaluate its biological activity while minimizing assay artifacts?
Methodological Answer:
- Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate, using positive/negative controls.
- Counter-screening : Rule out false positives (e.g., aggregation-based inhibition) via detergent addition (e.g., 0.01% Tween-20).
- Target engagement : Confirm binding via SPR or thermal shift assays .
Advanced: Can AI-driven platforms automate its synthesis and characterization?
Methodological Answer:
Yes. Implement:
- Self-optimizing reactors : Use closed-loop systems with real-time HPLC feedback to adjust reaction parameters.
- AI spectral analysis : Train convolutional neural networks (CNNs) on NMR/MS databases for rapid structural verification.
- Generative models : Propose novel derivatives via graph-based deep learning (e.g., MolGAN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
